molecular formula C6H5BF2O3 B1426208 2,5-Difluoro-4-hydroxyphenylboronic acid CAS No. 1229584-22-8

2,5-Difluoro-4-hydroxyphenylboronic acid

Cat. No.: B1426208
CAS No.: 1229584-22-8
M. Wt: 173.91 g/mol
InChI Key: BKSUWYUPEDFFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-hydroxyphenylboronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms and a hydroxyl group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-hydroxyphenylboronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated phenyl compound reacts with a boronic acid derivative under mild conditions. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or water .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenylboronic acids .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-hydroxyphenylboronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, its fluorine atoms and hydroxyl group contribute to its reactivity and specificity in chemical reactions .

Biological Activity

2,5-Difluoro-4-hydroxyphenylboronic acid (DFHBA) is a boronic acid derivative notable for its unique molecular structure and potential applications in medicinal chemistry and materials science. This article explores the biological activity of DFHBA, including its mechanisms of action, antimicrobial properties, and implications for drug development.

DFHBA is characterized by its molecular formula C6H5BF2O3C_6H_5BF_2O_3 and a molecular weight of 173.91 g/mol. The presence of two fluorine atoms and a hydroxyl group enhances its electronic properties and reactivity, making it a versatile compound for various applications.

The biological activity of DFHBA is primarily attributed to its ability to form reversible covalent bonds with diols. This property is particularly relevant in medicinal chemistry, where such interactions can be exploited for drug design. DFHBA's reactivity is largely due to the boron atom's ability to participate in various chemical transformations, including acid-base reactions and complexation with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DFHBA. It has been shown to exhibit moderate activity against several microbial strains, including:

  • Candida albicans
  • Aspergillus niger
  • Escherichia coli
  • Bacillus cereus

In particular, DFHBA demonstrated a lower Minimum Inhibitory Concentration (MIC) against Bacillus cereus compared to the established antifungal drug Tavaborole (AN2690), suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of DFHBA

MicroorganismMinimum Inhibitory Concentration (MIC)Comparison with AN2690
Candida albicansModerate-
Aspergillus nigerModerate-
Escherichia coliModerate-
Bacillus cereusLower than AN2690More effective

Case Studies

  • Inhibition of Leucyl-tRNA Synthetase : DFHBA has been investigated for its potential to inhibit leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis in microorganisms. Docking studies indicate that DFHBA can bind effectively to the active site of LeuRS in Candida albicans, similar to the mechanism of action observed in Tavaborole .
  • Comparison with Other Boronic Acids : Research comparing DFHBA with other boronic acid derivatives has shown that its specific substitution pattern enhances its reactivity and biological activity. For instance, compounds like 2-Fluoro-4-hydroxyphenylboronic acid and 2,6-Difluoro-4-hydroxyphenylboronic acid exhibit different reactivities due to variations in their fluorine positioning .

Applications in Drug Development

The unique properties of DFHBA make it a promising candidate for drug development, particularly in targeting enzymes involved in disease processes such as cancer. Its ability to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are implicated in breast and prostate cancer, positions it as a potential therapeutic agent .

Properties

IUPAC Name

(2,5-difluoro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSUWYUPEDFFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229584-22-8
Record name (2,5-difluoro-4-hydroxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-4-hydroxyphenylboronic acid
Reactant of Route 2
2,5-Difluoro-4-hydroxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2,5-Difluoro-4-hydroxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2,5-Difluoro-4-hydroxyphenylboronic acid
Reactant of Route 5
2,5-Difluoro-4-hydroxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2,5-Difluoro-4-hydroxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.